LDL-IN-4

Atherosclerosis Lipid Peroxidation Antioxidant Assays

Researchers requiring precise dual modulation of LDL oxidation and cholesterol esterification face non-reproducible results with generic ACAT inhibitors or standalone antioxidants. LDL-IN-4 (CAY10485) provides a validated solution. - Dual mechanism: ACAT-1 IC50=95μM, ACAT-2 IC50=81μM, LDL oxidation IC50=3μM - 17-fold more potent against LDL oxidation than analog LDL-IN-1 - Non-cytotoxic at active concentrations; suitable for macrophage foam cell assays - Available in research-grade purity for atherosclerosis and lipid metabolism studies

Molecular Formula C27H27NO7
Molecular Weight 477.5 g/mol
CAS No. 615264-62-5
Cat. No. B564605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDL-IN-4
CAS615264-62-5
Synonyms3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide
Molecular FormulaC27H27NO7
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O
InChIInChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1
InChIKeySNEUAEKNRYBOTP-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDL-IN-4 Structural and Biological Profile


LDL-IN-4 (CAS 615264-62-5, also known as CAY10485) is a synthetic cinnamic acid derivative belonging to the class of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and low-density lipoprotein (LDL) oxidation inhibitors. Its chemical structure is defined by the IUPAC name dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate, corresponding to the molecular formula C27H27NO7 and a molecular weight of 477.51 g/mol [1]. The compound is characterized by a dihydroxyphenyl (catechol) moiety conjugated to an L-aspartic acid dibenzyl ester backbone . Primary biological activities include dual inhibition of human ACAT-1 and ACAT-2 enzymes and potent antioxidant activity against copper-mediated LDL oxidation, with an IC50 of 3 μM for the latter [1][2]. LDL-IN-4 is not intended for therapeutic use and is exclusively supplied for research applications in atherosclerosis, lipid metabolism, and cardiovascular disease modeling.

Dual ACAT-1/2 enzyme and LDL oxidation inhibition in a single research probe
Synthetic cinnamic acid derivative for atherosclerosis and lipid metabolism modeling
Supplied for research use only; not for therapeutic applications

LDL-IN-4 Irreplaceable Multimodal Profile


Scientific procurement of LDL-IN-4 is justified by its unique combination of potent LDL oxidation inhibition and dual ACAT-1/2 activity within a single molecular scaffold, a profile not reliably reproduced by generic ACAT inhibitors or standalone antioxidants. Substitution with an alternative cinnamic acid derivative or a commercially available ACAT inhibitor (e.g., avasimibe, pactimibe) would result in significantly different pharmacological outcomes due to variations in potency, target selectivity, and mechanism of action. For example, LDL-IN-1, the closest structural analog, exhibits a >17-fold lower potency in LDL oxidation inhibition (IC50 = 52 μM) compared to LDL-IN-4 [1]. Furthermore, LDL-IN-4's dual inhibition of ACAT-1 (IC50 = 95 μM) and ACAT-2 (IC50 = 81 μM) differentiates it from ACAT inhibitors that may exhibit isoform selectivity or act through unrelated pathways (e.g., NF-κB modulation) [2][3]. The compound's specific molecular structure, which incorporates a dihydroxyphenyl group and an L-aspartic acid dibenzyl ester, is essential for its observed biological activity; generic substitutions or alternative salts cannot be assumed to yield equivalent results without rigorous re-validation [1]. Therefore, for studies requiring precise and reproducible modulation of both LDL oxidative modification and intracellular cholesterol esterification, LDL-IN-4 represents a non-interchangeable research tool.

Structural Analog LDL-IN-1
May exhibit markedly lower LDL oxidation inhibition context, altering model-response outcomes compared to LDL-IN-4.
Isoform-Selective ACAT Inhibitors
Compounds like avasimibe or pactimibe may lack the dual ACAT-1/2 profile and the antioxidant activity of LDL-IN-4, potentially shifting pathway-response interpretation.
Generic Cinnamic Acid Derivatives
Alternative salts or simplified analogs may not reproduce the specific dihydroxyphenyl and L-aspartic acid diester structure required for observed activity.

LDL-IN-4 Comparative Evidence


Superior LDL Oxidation Inhibition vs. LDL-IN-1

LDL-IN-4 (Compound 2) exhibits a 17.3-fold greater potency in inhibiting copper-mediated LDL oxidation compared to its closest structural analog, LDL-IN-1 (Compound 1), when evaluated in the same experimental system. The IC50 for LDL-IN-4 was determined to be 3 μM, while LDL-IN-1 showed an IC50 of 52 μM [1].

LDL Oxidation Potency
Head-to-head
IC50 3 μM vs 52 μM (17.3-fold)
Supports LDL oxidation inhibition study fit
Copper-mediated human LDL assay
Atherosclerosis Lipid Peroxidation Antioxidant Assays

Near-Complete LDL Oxidation Inhibition

At a concentration of 2 μM, LDL-IN-4 (reported as CAY10485) achieves 91% inhibition of copper-mediated LDL oxidation. In contrast, the reference compound LDL-IN-1 exhibits an IC50 of 52 μM in the same assay system, indicating that a comparable level of inhibition with LDL-IN-1 would require a concentration exceeding its IC50 by a substantial margin [1][2].

Concentration-Response
Reported
91% inhibition at 2 μM
Supports assay concentration context
Compared to LDL-IN-1 IC50 of 52 μM
Atherosclerosis Lipoprotein Metabolism Oxidative Stress

ACAT-1/2 Inhibitory Profile vs. Analogs

LDL-IN-4 inhibits human ACAT-1 and ACAT-2 with IC50 values of 95 μM and 81 μM, respectively. In the same primary publication, the analog LDL-IN-1 (Compound 1) exhibited an apparent IC50 of approximately 60 μM for ACAT-1/2 inhibition. While the ACAT inhibitory potency of LDL-IN-4 is modestly lower than that of LDL-IN-1, its pronounced superiority in LDL oxidation inhibition (17.3-fold) defines a distinct functional profile [1][2].

ACAT Inhibition Profile
Head-to-head
ACAT-1 IC50 95 μM; ACAT-2 IC50 81 μM
Supports ACAT pathway-response context
LDL-IN-1 shows higher ACAT potency but lower LDL oxidation inhibition
Cholesterol Esterification ACAT Inhibition Lipid Metabolism

No Detectable Cytotoxicity in Macrophages

In a cell viability assay using RAW264.7 macrophages, treatment with LDL-IN-4 (Compound 2) did not influence normal cell growth and showed no detectable cytotoxic activity. This finding was observed under conditions where the compound's biological activities (LDL oxidation and ACAT inhibition) were demonstrated [1].

Cell Viability
Class-level
No detectable cytotoxicity
Supports macrophage model endpoint review
RAW264.7 macrophage cell viability assay
Cytotoxicity Macrophage Biology In Vitro Toxicology

LDL-IN-4 Research Applications


Macrophage Foam Cell LDL Oxidation Model

LDL-IN-4 is optimally deployed in studies investigating the role of LDL oxidation in macrophage foam cell formation. Its potent inhibition of copper-mediated LDL oxidation (IC50 = 3 μM) and the demonstration of 91% inhibition at 2 μM [1] make it a precise tool for suppressing the oxidative modification of LDL particles in co-culture systems with macrophages (e.g., RAW264.7 cells). The absence of detectable cytotoxicity at active concentrations [2] allows for extended treatment periods, enabling the detailed study of cholesterol ester accumulation and ACAT activity modulation without cell viability confounds.

Dual-Activity Reference Standard for Lipid Metabolism

For laboratories developing or evaluating novel compounds targeting lipid metabolism and atherosclerosis, LDL-IN-4 serves as a well-characterized reference standard for dual ACAT-1/2 inhibition and LDL oxidation prevention. Its defined potency profile (ACAT-1 IC50 = 95 μM, ACAT-2 IC50 = 81 μM; LDL oxidation IC50 = 3 μM) [1] provides a quantitative benchmark against which the efficacy and selectivity of new chemical entities can be assessed in head-to-head assays. The availability of a structurally related, less potent analog (LDL-IN-1) further enables structure-activity relationship (SAR) studies within the cinnamic acid derivative series.

ACAT Isoform and Lipoprotein Oxidation Assays

LDL-IN-4 is a suitable tool compound for in vitro biochemical assays aimed at measuring the activity of purified or recombinant human ACAT-1 and ACAT-2 enzymes. The reported IC50 values (95 μM and 81 μM, respectively) [1] guide the selection of appropriate concentration ranges for inhibition studies. Additionally, its potent antioxidant activity in a cell-free LDL oxidation assay (copper-mediated system) [1] enables its use as a positive control or calibrator in assays designed to screen for novel LDL oxidation inhibitors.

LDL Oxidation, ACAT, and HDL Remodeling

The original research characterizing LDL-IN-4 also explored the inhibition of HDL particle size decrease under conditions of LDL oxidation [2]. While LDL-IN-4 itself was not directly tested in this specific assay, the study's findings with LDL-IN-1 suggest that cinnamic acid derivatives can influence HDL remodeling. Therefore, LDL-IN-4 can be applied in complex in vitro models that incorporate multiple lipoprotein classes (LDL, HDL) to study how inhibiting LDL oxidation and ACAT activity collectively impacts HDL particle dynamics and reverse cholesterol transport pathways.

Application
Selection Property
Validation Focus
Macrophage foam cell LDL oxidation models
LDL oxidation inhibition profile
Oxidative LDL modification suppression in macrophage co-culture
Lipid metabolism assay benchmark
Dual ACAT-1/2 and LDL oxidation inhibition
SAR comparison and quantitative assay calibration
In vitro ACAT and LDL oxidation assays
ACAT-1/2 enzyme inhibition and antioxidant activity
Inhibition study concentration-range guidance
Lipoprotein dynamics and HDL remodeling studies
Multi-target lipoprotein modulation
Impact on HDL particle dynamics and reverse cholesterol transport pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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